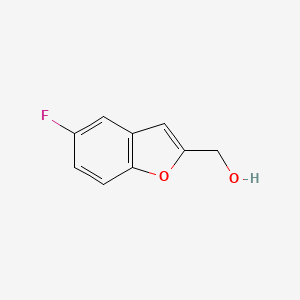

(5-Fluoro-1-benzofuran-2-yl)methanol

Description

BenchChem offers high-quality (5-Fluoro-1-benzofuran-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Fluoro-1-benzofuran-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXRFXAEZVQAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(5-Fluoro-1-benzofuran-2-yl)methanol safety and handling

An In-depth Technical Guide to the Safe Handling of (5-Fluoro-1-benzofuran-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for (5-Fluoro-1-benzofuran-2-yl)methanol was available at the time of writing. This guide is a synthesis of information from SDSs of structurally similar compounds and relevant scientific literature. The recommendations herein are based on an inferred hazard profile and should be used in conjunction with professional judgment and a thorough risk assessment before handling this chemical.

Section 1: Chemical Identity and Physical Properties

(5-Fluoro-1-benzofuran-2-yl)methanol is a fluorinated derivative of benzofuran, a heterocyclic compound. The benzofuran moiety is a common structural motif in many biologically active compounds.[1][2] The introduction of a fluorine atom can significantly alter the physicochemical and toxicological properties of a molecule.

Table 1: Physicochemical Properties of Structurally Related Benzofuran Derivatives

| Property | 1-Benzofuran-5-ylmethanol[3] | (1-Benzofuran-2-yl)methanol[4] | Notes on (5-Fluoro-1-benzofuran-2-yl)methanol |

| Molecular Formula | C₉H₈O₂ | C₉H₈O₂ | C₉H₇FO₂ |

| Molecular Weight | 148.16 g/mol | 148.16 g/mol | 166.14 g/mol |

| Physical State | Low melting solid / Solid | Solid (predicted) | Likely a solid at room temperature. |

| Melting Point | 35 - 36 °C | Not available | Expected to be a low-melting solid. |

| Boiling Point | 90 - 93 °C @ 0.2 mm Hg | Not available | Data not available. |

| Solubility | Insoluble in water | Not available | Expected to have low solubility in water. |

Section 2: Hazard Identification and Risk Assessment

A comprehensive hazard profile for (5-Fluoro-1-benzofuran-2-yl)methanol is not available. However, based on the known hazards of its structural components—benzofuran, fluorinated aromatic compounds, and methanol—a cautious approach is warranted.

The Benzofuran Core:

The benzofuran ring system is present in a wide array of natural products and synthetic compounds with diverse biological activities.[1] Toxicological data on 2,3-benzofuran has indicated potential for liver and kidney damage at high doses.[5] While the substitution pattern of the target molecule differs, this suggests that the benzofuran core itself may contribute to systemic toxicity.

The Influence of Fluorine Substitution:

Fluorination of organic compounds can have profound effects on their biological activity and toxicity. Fluorocarbons have been implicated in respiratory illnesses.[6] The strong carbon-fluorine bond can also alter metabolic pathways, potentially leading to the formation of toxic metabolites. Preliminary toxicological evaluations of some polyfluorinated dibenzofurans have shown that they can activate the dioxin receptor, similar to their chlorinated counterparts.[7]

Hazards Associated with the Methanol Group:

The primary alcohol functional group introduces hazards associated with methanol and its metabolites. Methanol is toxic if swallowed, in contact with skin, or if inhaled, and can cause damage to organs, particularly the liver, kidneys, central nervous system, and optic nerve.[8]

Inferred Hazard Profile:

Based on the above, (5-Fluoro-1-benzofuran-2-yl)methanol should be treated as a potentially hazardous substance with the following inferred risks:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[9]

-

Respiratory Irritation: May cause respiratory irritation.[9]

-

Organ Toxicity: Potential for systemic toxicity, affecting the liver, kidneys, and nervous system.[5][8]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, stringent safety protocols must be followed when handling (5-Fluoro-1-benzofuran-2-yl)methanol.

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[11]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[9]

-

Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[12]

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[9]

Hygiene Practices:

-

Avoid contact with skin, eyes, and clothing.[13]

-

Do not breathe dust or vapors.[13]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[11]

-

Remove and wash contaminated clothing before reuse.[13]

Section 4: Experimental Protocols and Workflows

Standard Operating Procedure for Handling (5-Fluoro-1-benzofuran-2-yl)methanol

-

Preparation: Before starting work, ensure the chemical fume hood is functioning correctly and all necessary PPE is readily available.

-

Weighing: Tare a suitable container inside the fume hood. Carefully transfer the required amount of the solid compound, avoiding the creation of dust.

-

Dissolution: If preparing a solution, add the solvent slowly to the solid in the fume hood.

-

Reaction Setup: All reactions involving this compound should be set up within the fume hood.

-

Post-Handling: After use, securely seal the container. Decontaminate all surfaces and equipment that may have come into contact with the chemical.

-

Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated hazardous waste container.

Section 5: Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

-

Incompatible Materials: Keep away from strong oxidizing agents.[3]

-

Stability: The compound is expected to be stable under normal storage conditions.

Section 6: Emergency Procedures

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

-

Skin Contact: In case of skin contact, wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[9]

Spill Response:

-

Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[14]

-

Major Spills: Evacuate the area and prevent further spread of the material. Wear appropriate PPE, including respiratory protection.[14]

Section 7: Disposal Considerations

Dispose of this chemical and its container in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[9]

Section 8: Synthesis and Reactivity

The synthesis of benzofuran derivatives can involve various methods, including reactions under reflux with catalysts.[15][16] The presence of the methanol group allows for typical alcohol reactions, while the aromatic ring can undergo electrophilic substitution, with the fluorine atom influencing the regioselectivity. The reactivity of this specific compound has not been extensively studied, but it is prudent to assume it may react vigorously with strong oxidizing agents.

References

- Murphy, L., & Akpinar-Elci, M. (2023). Fluorides and Fluorocarbons Toxicity. In StatPearls.

- Aslam, J., et al. (2009). 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2468.

- Agency for Toxic Substances and Disease Registry (ATSDR). (1993). Toxicological Profile for 2,3-Benzofuran. U.S. Department of Health and Human Services, Public Health Service.

-

Solvents & Petroleum Service, Inc. (2015, June 1). Safety Data Sheet. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (2014, July 2). MSDS of 1-Benzofuran-5-ylmethanol. Retrieved from [Link]

- Ceylan, Ş., & Gürbüz, D. (2013). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 18(1), 1080-1093.

- Al-Hourani, B. J., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(2), M1653.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzofuran-2-yl methyl ketone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776263, 1-Benzofuran-2-Ylmethanol. Retrieved from [Link]

- Chen, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27510-27540.

- Weber, R., et al. (1995). Polyfluorinated dibenzodioxins and dibenzofurans--synthesis, analysis, formation and toxicology. Chemosphere, 30(4), 629-639.

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

- de la Torre, B. G., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 15(11), 1361.

Sources

- 1. 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. fishersci.com [fishersci.com]

- 4. 1-Benzofuran-2-Ylmethanol | C9H8O2 | CID 2776263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Fluorides and Fluorocarbons Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Polyfluorinated dibenzodioxins and dibenzofurans--synthesis, analysis, formation and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aggiefab.tamu.edu [aggiefab.tamu.edu]

- 9. capotchem.cn [capotchem.cn]

- 10. fishersci.com [fishersci.com]

- 11. solventsandpetroleum.com [solventsandpetroleum.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.dk [fishersci.dk]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. mdpi.com [mdpi.com]

- 16. jocpr.com [jocpr.com]

Technical Whitepaper: Strategic Sourcing and Synthetic Utility of (5-Fluoro-1-benzofuran-2-yl)methanol

Executive Summary

(5-Fluoro-1-benzofuran-2-yl)methanol (CAS: 276235-91-7) represents a high-value "Tier 2" building block in modern medicinal chemistry. Distinguished by the metabolic stability conferred by the C5-fluorine atom and the versatile reactivity of the C2-hydroxymethyl handle, this scaffold is critical for fragment-based drug discovery (FBDD) targeting kinases and GPCRs. While commercially available, supply chain volatility often necessitates a "Make vs. Buy" decision matrix. This guide provides a comprehensive analysis of its commercial landscape, a validated synthetic contingency protocol, and quality control standards.

Part 1: Chemical Identity & Properties Snapshot

| Property | Specification |

| Chemical Name | (5-Fluoro-1-benzofuran-2-yl)methanol |

| CAS Registry Number | 276235-91-7 |

| Molecular Formula | C₉H₇FO₂ |

| Molecular Weight | 166.15 g/mol |

| LogP (Predicted) | ~1.9 (Lipophilic, good membrane permeability) |

| H-Bond Donors/Acceptors | 1 / 2 |

| Key Structural Features | 5-Fluoro substitution (metabolic block); Benzofuran core (privileged scaffold); 2-Hydroxymethyl (functionalizable handle) |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water. |

Part 2: Commercial Availability Landscape

The "Buy" Analysis

(5-Fluoro-1-benzofuran-2-yl)methanol is not a commodity chemical like acetone; it is a specialty building block.

-

Primary Vendors: Major catalog aggregators (e.g., Apollo Scientific, Fluorochem, Combi-Blocks) list this compound.

-

Stock Status: "In-stock" status is often limited to gram-scale quantities (1g – 10g). Bulk orders (>100g) frequently trigger a "Make-to-Order" (MTO) workflow, extending lead times to 4–6 weeks.

-

Purity Concerns: Commercial batches typically range from 95% to 97%. Impurities often include the unreduced ester precursor or the over-reduced methyl derivative, which can interfere with sensitive coupling reactions (e.g., Mitsunobu).

Strategic Sourcing Decision Matrix

Researchers must evaluate the "Cost of Delay" vs. "Cost of Synthesis."

Figure 1: Decision logic for sourcing (5-Fluoro-1-benzofuran-2-yl)methanol based on project urgency and volume.

Part 3: Synthetic Contingency (The "Make" Protocol)

If commercial stock is unavailable or purity is insufficient, the following Self-Validating Protocol is the industry standard. It relies on the Rap-Stoermer condensation or a stepwise alkylation/cyclization sequence, which is more robust for scale-up.

Validated Pathway: Salicylaldehyde Cyclization

Reaction Logic: 5-Fluorosalicylaldehyde is alkylated with ethyl bromoacetate, followed by base-mediated cyclization to the ester, and final reduction to the alcohol.

Figure 2: Two-step synthetic route from commodity starting materials.

Detailed Methodology

Step 1: Synthesis of Ethyl 5-fluoro-1-benzofuran-2-carboxylate

-

Reagents: Dissolve 5-fluorosalicylaldehyde (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous DMF (5 mL/mmol).

-

Base: Add anhydrous Potassium Carbonate (

, 2.5 eq). -

Condition: Heat to 80–90°C for 4–6 hours.

-

Monitoring (Self-Validation): TLC (Hexane/EtOAc 8:1). Look for the disappearance of the aldehyde spot and the appearance of a high-Rf fluorescent spot (benzofuran ring formation).

-

Workup: Pour into ice water. The ester typically precipitates as a solid. Filter, wash with water, and dry.

-

Checkpoint: If oil forms, extract with EtOAc.

-

Step 2: Reduction to Alcohol

-

Reagents: Suspend the ester (from Step 1) in anhydrous THF (0°C).

-

Reductant: Add Lithium Aluminum Hydride (

, 1.5 eq) portion-wise. Note: NaBH4 in refluxing MeOH is a safer alternative but slower. -

Condition: Stir at 0°C for 1 hour, then warm to Room Temp for 2 hours.

-

Monitoring: TLC (Hexane/EtOAc 2:1). The ester spot (high Rf) will disappear; the alcohol spot (lower Rf) will appear.

-

Quench (Fieser Method): Cool to 0°C. Add water (

mL), 15% NaOH ( -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Part 4: Quality Control & Utility

QC Specifications

To ensure the material is suitable for high-stakes biological assays, verify the following:

-

1H NMR (DMSO-d6):

-

~4.6 ppm (d, 2H,

- ~5.4 ppm (t, 1H, OH, exchangeable)

- ~6.7-6.8 ppm (s, 1H, C3-H of furan ring) – Diagnostic Peak

-

~4.6 ppm (d, 2H,

-

Fluorine NMR: Single peak (confirming no regioisomers).

-

Purity: >95% by HPLC (254 nm).

Applications in Drug Discovery[1]

-

Bioisosterism: The 5-fluoro-benzofuran core acts as a lipophilic bioisostere for indole or naphthalene, often improving metabolic stability against P450 oxidation due to the C-F bond strength.

-

Warhead Installation: The primary alcohol is easily converted to:

-

Chlorides/Bromides: For alkylation of amines (GPCR ligands).

-

Aldehydes: For reductive amination.

-

Acids: For amide coupling.

-

References

-

Apollo Scientific. (5-Fluoro-1-benzofuran-2-yl)methanol Product Page.

-

PubChem. Compound Summary: (5-Fluoro-1-benzofuran-2-yl)methanol.[1] National Library of Medicine.

-

Fluorochem. Product Datasheet: (5-Fluoro-1-benzofuran-2-yl)methanol.

-

Rangaswamy, J., et al. (2012). "Synthesis of benzofuran based 1,3,5-substituted pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters. (Demonstrates benzofuran synthesis utility).

-

Beaudry Research Group. (2021). "Regioselective Synthesis of Benzofuranones and Benzofurans." Oregon State University. (Mechanistic grounding for cyclization).

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Synthesis of Benzofuran Derivatives

Executive Summary

Benzofuran scaffolds are ubiquitous in pharmacophores, appearing in anti-arrhythmic agents (e.g., Amiodarone), anti-cancer therapeutics, and natural products.[1] While classical acid-catalyzed condensations exist, they often suffer from harsh conditions and poor functional group tolerance.

Palladium-catalyzed synthesis has emerged as the industry gold standard due to its ability to construct the furan ring under mild conditions with high regioselectivity. This guide provides two distinct, field-proven protocols:

-

The "Workhorse" Protocol: A robust, one-pot Sonogashira coupling-cyclization for rapid library generation.

-

The "Green" Protocol: An oxidative C-H activation route utilizing phenols and acrylates, minimizing pre-functionalization.

Strategic Method Selection

Before initiating synthesis, select the appropriate pathway based on substrate availability and substitution requirements.

Decision Matrix: Pathway Selection

Figure 1: Strategic decision tree for selecting the optimal benzofuran synthesis pathway.

Mechanistic Landscape: The Tandem Cycle

Understanding the mechanism is critical for troubleshooting. Protocol A relies on a tandem sequence: an intermolecular Sonogashira coupling followed by an intramolecular nucleophilic attack .

Mechanism: Pd/Cu-Catalyzed Coupling-Cyclization

Figure 2: The catalytic cycle involves Pd(0)/Pd(II) shuttling. The cyclization step is often spontaneous but accelerated by base.

Protocol A: The "Workhorse" (Sonogashira-Cyclization)

Objective: Synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes. Scope: Highly tolerant of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs).

Reagents & Equipment[2][3][4][5]

-

Substrate: 2-Iodophenol (1.0 equiv)

-

Coupling Partner: Phenylacetylene (1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)

-

Co-Catalyst: Copper(I) Iodide [CuI] (2 mol%)

-

Base/Solvent: Triethylamine (Et₃N) [Anhydrous] or Et₃N/DMF (1:1 mixture for solubility)

-

Atmosphere: Argon or Nitrogen (Balloon)

Step-by-Step Methodology

-

Preparation (Inerting): Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of argon.

-

Solids Addition: Charge the vessel with 2-iodophenol (1.0 mmol, 220 mg), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (3.8 mg, 0.02 mmol).

-

Note: Add CuI last to minimize oxidation before the solvent is added.

-

-

Degassing: Cap the vessel. Evacuate and backfill with argon three times.

-

Liquid Addition: Syringe in anhydrous Et₃N (3 mL) followed by the terminal alkyne (1.2 mmol).

-

Critical: If the phenol is solid and insoluble in neat Et₃N, use a 1:1 mixture of DMF/Et₃N.

-

-

Reaction: Stir at 60°C for 4–6 hours.

-

Monitoring: Check TLC. The intermediate (alkynyl phenol) may appear briefly, but the cyclized benzofuran is usually the major product due to the proximity effect.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd/Cu salts. Wash the filtrate with NH₄Cl (sat. aq.) to remove copper species (blue aqueous layer indicates successful copper removal).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: The "Green" Route (Oxidative C-H Activation)

Objective: Synthesis of benzofurans directly from phenols and acrylates, avoiding pre-halogenation. Mechanism: Pd(II)-mediated C-H activation followed by Heck-type insertion and intramolecular C-O bond formation.

Reagents & Equipment[2][3][4][5]

-

Substrate: Phenol (1.0 equiv)

-

Partner: Ethyl Acrylate (2.0 equiv)

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5-10 mol%)

-

Oxidant: Copper(II) Acetate [Cu(OAc)₂] (2.0 equiv) or Benzoquinone

-

Solvent: Toluene or 1,4-Dioxane

-

Atmosphere: Air (if using O₂ as co-oxidant) or Argon (if using stoichiometric Cu).

Step-by-Step Methodology

-

Charging: In a heavy-walled pressure tube, combine Phenol (1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and Cu(OAc)₂ (363 mg, 2.0 mmol).

-

Note: Often, molybdophosphoric acid (MPA) is added as a co-catalyst in advanced variants to improve turnover.

-

-

Solvent: Add Toluene (3 mL) and Ethyl Acrylate (2.0 mmol).

-

Heating: Seal the tube and heat to 110°C for 16–24 hours.

-

Why High Temp? C-H activation has a higher energy barrier than oxidative addition into C-I bonds.

-

-

Workup: Cool to RT. The reaction mixture will be heterogeneous. Filter through Celite.

-

Analysis: Analyze crude by ¹H NMR. The product will be a benzofuran-3-carboxylate derivative.

Optimization & Troubleshooting Guide

The following parameters are critical for yield maximization.

| Parameter | Recommendation | Rationale |

| Catalyst Load | 1–3 mol% (Protocol A) | Higher loads in Protocol A increase homocoupling (Glaser) side products. |

| Solvent | DMF or DMAc | Essential for polar substrates. In Protocol A, pure Et₃N can precipitate the ammonium salt byproduct, stalling stirring. |

| Base | TMG or DBU | For difficult cyclizations (Protocol B), stronger organic bases facilitate the deprotonation step better than carbonates. |

| Glaser Coupling | Strict Deoxygenation | If you see a symmetrical alkyne dimer, oxygen was present. Freeze-pump-thaw the solvent. |

| Pd Black | Add PPh₃ (10 mol%) | If Pd precipitates early (solution turns black/clear), the catalyst has died. Add excess ligand to stabilize Pd(0). |

References

-

Cacchi, S., Fabrizi, G., & Goggiamani, A. (2016). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis.

-

Larock, R. C., et al. (2005).[2] Synthesis of 2,3-disubstituted benzo[b]furans by the palladium-catalyzed coupling of o-iodoanisoles and terminal alkynes.[2] Journal of Organic Chemistry.[3][2]

-

Li, X., et al. (2011). Palladium-Catalyzed Oxidative Cyclization of 3-Phenoxyacrylates: An Approach To Construct Substituted Benzofurans from Phenols.[4] Journal of Organic Chemistry.[3][2]

-

Organic Chemistry Portal. (2023). Synthesis of Benzofurans - Recent Literature.[1][3][2][5][6][7]

-

Bernini, R., et al. (2011). Oxidative Cyclization of 2-Arylphenols to Dibenzofurans under Pd(II)/Peroxybenzoate Catalysis.[8] Organic Letters.[2][9]

Sources

- 1. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]

- 4. Palladium-Catalyzed Oxidative Cyclization of 3-Phenoxyacrylates: An Approach To Construct Substituted Benzofurans from Phenols | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

intramolecular cyclization methods for benzofuran rings

Application Note: Advanced Protocols for Benzofuran Synthesis via Intramolecular Cyclization

Executive Summary

The benzofuran moiety is a privileged pharmacophore found in critical therapeutics such as Amiodarone (antiarrhythmic) and Methoxsalen (psoriasis treatment), as well as emerging candidates for Alzheimer’s and cancer therapy. While numerous synthetic routes exist, intramolecular cyclization remains the most regioselective and atom-economical strategy for constructing the furan ring fused to the benzene core.

This application note details three distinct, high-fidelity protocols for benzofuran synthesis, selected based on precursor availability and substitution requirements. Unlike generic textbook descriptions, these protocols focus on causality —explaining why specific reagents and conditions are critical for yield and purity—and are designed for immediate implementation in drug discovery workflows.

Strategic Selection Guide

Select the appropriate method based on your starting material and desired substitution pattern.

Table 1: Method Selection Matrix

| Method | Precursor Class | Key Reagents | Primary Product | Tolerance |

| A. Tandem Coupling-Cyclization | o-Halophenols + Terminal Alkynes | Pd(PPh | 2-Substituted Benzofurans | High (Esters, Nitriles, CF |

| B. Acid-Mediated Dehydration | Eaton's Reagent (P | 3-Substituted Benzofurans | Moderate (Acid-stable groups) | |

| C. Oxidative Cyclization | o-Allylphenols | Pd(OAc) | Benzofurans (via dehydrogenation) | High (Requires O |

Protocol A: Pd/Cu-Catalyzed Tandem Sonogashira Annulation

This is the "gold standard" for generating 2-substituted benzofurans. It combines the Sonogashira cross-coupling of an o-iodophenol with a terminal alkyne, followed immediately by a 5-endo-dig cyclization.

Mechanism & Causality[1]

-

The Copper Effect: CuI generates the copper acetylide, which transmetallates to Palladium. Crucially, in the cyclization step, the copper species can also act as a Lewis acid to activate the triple bond, facilitating the nucleophilic attack of the phenoxide oxygen.

-

Solvent Choice: Triethylamine (Et

N) acts as both the solvent and the base to neutralize the HI byproduct. Using a secondary amine (like diethylamine) can sometimes lead to side reactions; Et

Experimental Protocol

Reagents:

-

o-Iodophenol (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

) -

Copper(I) iodide [CuI] (1 mol%)

-

Triethylamine (Et

N) [Anhydrous, degassed]

Workflow:

-

Degassing: In a reaction vial, add o-iodophenol, Pd(PPh

) -

Addition: Inject anhydrous Et

N followed by the terminal alkyne via syringe under Argon flow. -

Reaction: Heat the block to 60–80 °C for 4–6 hours. Monitor by TLC/LC-MS.

-

Checkpoint: The intermediate o-alkynylphenol may be visible. If the reaction stalls at this stage, increase temperature to 100 °C to force the cyclization.

-

-

Workup: Cool to RT. Filter through a celite pad to remove Pd/Cu residues (wash with EtOAc). Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Figure 1: Mechanistic flow of the Tandem Sonogashira-Cyclization process.

Protocol B: Acid-Mediated Cyclodehydration (Metal-Free)

For 3-substituted benzofurans, transition metals are often unnecessary. The cyclodehydration of

Mechanism & Causality[1]

-

The Oxonium Intermediate: The acid protonates the ketone carbonyl, making it highly electrophilic. The pendant phenoxy ring attacks this carbocation.

-

Eaton's Reagent Advantage: Unlike PPA, which is a viscous sludge at RT, Eaton's reagent is a liquid. It acts as both solvent and dehydrating agent, driving the equilibrium toward the aromatic benzofuran by irreversibly removing water.

Experimental Protocol

Reagents:

-

-Phenoxy ketone (Precursor) [Synthesized via S

-

Eaton’s Reagent (Commercial or prepared in-house)

-

Dichloromethane (DCM) [for extraction]

Workflow:

-

Setup: Place the

-phenoxy ketone (1.0 mmol) in a round-bottom flask. -

Acid Addition: Add Eaton’s Reagent (2.0 mL per mmol of substrate) at Room Temperature (RT).

-

Reaction: Stir at RT for 30 minutes .

-

Optimization: If the substrate is sterically hindered, heat to 40–50 °C. Do not exceed 80 °C to avoid charring.

-

-

Quench: Slowly pour the reaction mixture into crushed ice/water (vigorous exotherm). Stir until the ice melts.

-

Extraction: Extract 3x with DCM. Wash combined organics with sat. NaHCO

(to neutralize residual acid) and brine. -

Purification: Recrystallization from Ethanol is often sufficient; otherwise, silica chromatography.

Protocol C: Oxidative Cyclization of o-Allylphenols (Wacker-Type)

This method accesses the benzofuran core via C-H activation.[1] While o-allylphenols typically cyclize to dihydrobenzofurans, the addition of an oxidant forces aromatization to the benzofuran.

Mechanism & Causality[1]

-

Pd-Alkene Coordination: Pd(II) coordinates to the allyl alkene, activating it for nucleophilic attack by the phenol oxygen (Wacker-process).

-

The Role of Benzoquinone (BQ): After cyclization and

-hydride elimination, Pd(0) is generated. BQ re-oxidizes Pd(0) to Pd(II) to sustain the catalytic cycle. -

Regioselectivity: This typically yields the 2-methylbenzofuran derivative (via Markovnikov addition) or benzofuran depending on the substitution of the allyl chain.

Experimental Protocol

Reagents:

-

o-Allylphenol derivative

-

Pd(OAc)

(5 mol%) -

1,4-Benzoquinone (2.0 equiv)

-

Solvent: 1,4-Dioxane or Toluene

Workflow:

-

Mixture Prep: Dissolve o-allylphenol in 1,4-Dioxane (0.1 M).

-

Catalyst Add: Add Pd(OAc)

and Benzoquinone. -

Reaction: Heat to 80 °C under an air or O

balloon (O -

Monitoring: Reaction time is typically 12–24 hours.

-

Workup: Filter through alumina (to remove Pd black). Concentrate.

-

Note: If the product is the dihydrobenzofuran, a subsequent oxidation step with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing benzene is required to fully aromatize.

Figure 2: Decision matrix for selecting the optimal cyclization protocol.

Troubleshooting & Optimization

-

Problem: Low Yield in Sonogashira (Method A).

-

Cause: Dehalogenation of the starting material or homocoupling of the alkyne.

-

Fix: Ensure rigorous degassing (freeze-pump-thaw is best). Add the alkyne slowly via syringe pump to keep its concentration low relative to the Pd-complex.

-

-

Problem: Incomplete Cyclization (Method A).

-

Cause: The intermediate o-alkynylphenol is stable.

-

Fix: Add a stronger base (e.g., DBU) or increase temperature.

-

-

Problem: Charring/Tarry Product (Method B).

-

Cause: Eaton's reagent is a powerful dehydrating agent; exotherms can polymerize the substrate.

-

Fix: Perform the addition at 0 °C and warm slowly. Reduce reaction time.

-

References

-

Reddy, K. H. V., et al. (2022).[2] "Synthesis of benzofuran derivatives via Pd/Cu-catalyzed coupling-cyclization strategy." Journal of Heterocyclic Chemistry.

-

Ma, Z., Zhou, M., & Zhang, M. (2020).[3] "Synthesis of benzofurans from the cyclodehydration of

-phenoxy ketones mediated by Eaton's reagent." Journal of Chemical Research.[3][4] -

Patel, K., et al. (2024).[5] "Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives." Current Green Chemistry.

-

Dapkekar, A., et al. (2024).[5][6] "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega.[7] [7]

-

Tobrman, T., & Hron, V. (2019). "Palladium-catalyzed cyclization of phenols for the synthesis of benzofurans."[2][3][8][9][10] ResearchGate.[11]

Sources

- 1. Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Note: Scalable Synthesis of (5-Fluoro-1-benzofuran-2-yl)methanol

Executive Summary

This guide details a robust, two-step protocol for the kilogram-scale synthesis of (5-Fluoro-1-benzofuran-2-yl)methanol , a critical pharmacophore in medicinal chemistry. Unlike bench-scale methods that rely on expensive transition-metal catalysis (e.g., Sonogashira coupling) or hazardous chromatographic purification, this protocol utilizes a classical Rap-Stoermer condensation followed by a hydride reduction .

Key Advantages of this Protocol:

-

Cost-Efficiency: Utilizes inexpensive 5-fluoro-salicylaldehyde and ethyl bromoacetate.

-

Purification: Designed to avoid column chromatography; intermediates and products are isolated via crystallization or distillation.

-

Scalability: Exotherms and gas evolution are managed via controlled dosing, suitable for jacketed reactors (10L–50L).

Safety & Hazard Analysis (Critical)

WARNING: This protocol involves reagents with high acute toxicity and flammability.

| Reagent | Hazard Class | Critical Precaution |

| Ethyl Bromoacetate | Fatal if inhaled/swallowed (Cat 1/2) ; Lachrymator. | Handle ONLY in a functioning fume hood or glovebox. Use a scrubber for exhaust. Double-glove (Nitrile/Laminate). |

| LiAlH₄ (LAH) | Water-reactive; Pyrophoric. | Use pellets for scale-up to minimize dust. Quench under inert atmosphere (N₂) with extreme cooling. |

| 5-Fluorosalicylaldehyde | Irritant. | Standard PPE.[1] |

| Diethyl Ether/THF | Flammable; Peroxide former. | Test for peroxides before distillation/use. Ground all vessels to prevent static discharge. |

Retrosynthetic Strategy

To achieve high throughput, we disconnect the C2-substituent. The benzofuran core is constructed via an intramolecular O-alkylation/aldol condensation sequence.

Figure 1: Retrosynthetic disconnection showing the construction of the furan ring followed by functional group manipulation.

Step 1: Synthesis of Ethyl 5-fluorobenzofuran-2-carboxylate

This step involves the O-alkylation of the phenol followed by an intramolecular aldol condensation (Rap-Stoermer type) to close the furan ring.

Reaction Scheme

Materials[2][3]

-

5-Fluoro-2-hydroxybenzaldehyde (1.0 equiv)

-

Ethyl bromoacetate (1.2 equiv) [Lachrymator]

-

Potassium Carbonate (K₂CO₃), anhydrous, milled (2.5 equiv)

-

Dimethylformamide (DMF), anhydrous (5 Vol)

Protocol (Scale: 1.0 mol input)

-

Setup: Equip a 5L 3-neck round-bottom flask (or jacketed reactor) with a mechanical stirrer (Teflon blade), reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel. Flush with N₂.

-

Charging: Charge DMF (700 mL) and 5-Fluoro-2-hydroxybenzaldehyde (140.1 g, 1.0 mol). Stir to dissolve.

-

Base Addition: Add milled K₂CO₃ (345.5 g, 2.5 mol) in portions. Note: Suspension will become thick.

-

Alkylation (Exotherm Control): Heat the mixture to 60°C. Add Ethyl bromoacetate (200.4 g, 1.2 mol) dropwise over 60 minutes.

-

Process Control: Maintain internal temperature

. The reaction is exothermic.

-

-

Cyclization: After addition, increase temperature to 90–100°C and hold for 4 hours.

-

Monitoring: Check HPLC/TLC. Disappearance of the O-alkylated intermediate (non-cyclized acyclic ester) indicates completion.

-

-

Quench & Workup:

-

Cool reaction mass to 20°C.

-

Pour the mixture into Ice-Water (3.5 L) with vigorous stirring. The product should precipitate as a solid.

-

Stir for 1 hour to break up clumps.

-

-

Isolation: Filter the solid via a Büchner funnel. Wash the cake with water (

) to remove residual DMF and salts. -

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% (White to pale yellow solid). Purification: Usually sufficiently pure (>95%). If needed, recrystallize from Ethanol/Water.

Step 2: Reduction to (5-Fluoro-1-benzofuran-2-yl)methanol

The reduction of the ester to the alcohol is performed using Lithium Aluminum Hydride (LAH). For scale-up, the Fieser Workup is mandatory to prevent the formation of unmanageable aluminum emulsions.

Reaction Scheme

Materials[2][3]

-

Ethyl 5-fluorobenzofuran-2-carboxylate (from Step 1) (1.0 equiv)

-

Lithium Aluminum Hydride (LiAlH₄) pellets (0.75 equiv - Note: 0.5 equiv is stoichiometric, excess ensures completion)

-

Tetrahydrofuran (THF), anhydrous (10 Vol)

-

Workup Reagents: Water, 15% NaOH solution.

Protocol (Scale: 0.5 mol input)

-

Setup: Equip a 3L 3-neck flask with mechanical stirrer, N₂ inlet, and addition funnel. Ensure system is strictly dry.

-

Catalyst Charge: Charge anhydrous THF (500 mL) and LiAlH₄ (14.2 g, 0.375 mol) pellets. Cool to 0°C.

-

Substrate Addition: Dissolve Ethyl 5-fluorobenzofuran-2-carboxylate (104.1 g, 0.5 mol) in THF (500 mL). Add this solution dropwise to the LAH suspension.

-

Critical: Control addition rate to maintain temp

. H₂ gas evolution will occur.

-

-

Reaction: Allow to warm to room temperature (25°C) and stir for 2 hours.

-

Monitoring: TLC (Hexane:EtOAc 7:3).

-

-

Fieser Workup (Strict Adherence Required):

-

Cool mixture back to 0°C.

-

Step A: Add 14.2 mL Water (1 mL per g of LAH) very slowly. Caution: Vigorous H₂ evolution.

-

Step B: Add 14.2 mL 15% NaOH (1 mL per g of LAH).

-

Step C: Add 42.6 mL Water (3 mL per g of LAH).

-

-

Filtration: Warm to RT and stir for 30 mins. The aluminum salts will turn into a white, granular sand (not a gel). Filter through a Celite pad.

-

Concentration: Dry the filtrate over MgSO₄, filter, and concentrate under reduced pressure.

Expected Yield: 88–95% (White crystalline solid or viscous oil).

Process Flow Diagram (Workup Logic)

Figure 2: The Fieser workup protocol is essential for scale-up to avoid emulsion formation during aluminum hydride reductions.

Analytical Validation

Confirm the structure of the final product using the following markers:

-

¹H NMR (400 MHz, CDCl₃):

- 7.2–7.4 (m, 2H, Ar-H)

- 6.9–7.0 (m, 1H, Ar-H)

- 6.60 (s, 1H, H-3 of furan ring)

- 4.75 (s, 2H, -CH ₂OH)

- 2.10 (br s, 1H, -OH )

-

¹³C NMR: Look for the disappearance of the ester carbonyl (~160 ppm) and appearance of the benzylic carbon (~58 ppm).

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Step 1: Low Yield / Sticky Solid | Incomplete cyclization of the intermediate. | Ensure temperature reaches reflux (90°C+). If sticky, recrystallize from Hexane/EtOAc. |

| Step 1: Emulsion during workup | DMF presence. | Wash the organic layer thoroughly with water. Use brine to break emulsions. |

| Step 2: Aluminum "Jelly" | Incorrect water addition. | Follow Fieser ratios strictly (1:1:3). Do not add excess water initially. |

| Step 2: Incomplete Reduction | Old LAH or moisture in THF. | Use fresh LAH pellets. Titrate LAH or use 1.5x excess if reagent quality is suspect. |

References

-

Reduction of Carboxylic Acids and Esters: Clark, J. (2020). Reduction of Carboxylic Acids and Esters using LiAlH4. ChemGuide. [Link]

-

Benzofuran Synthesis Review: Khan, M. et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Fieser Workup Protocol: Smith, J. (2023). Lithium Aluminum Hydride (LiAlH4) Workup Procedures. Master Organic Chemistry. [Link]

-

Rap-Stoermer Reaction Context: PubChem. (2023). Compound Summary: (5-Fluoro-1-benzofuran-2-yl)methanol. [Link]

Sources

Application Note: A Robust Protocol for the Purification of (5-Fluoro-1-benzofuran-2-yl)methanol via Flash Column Chromatography

Introduction: The Imperative for Purity in Benzofuran Scaffolds

Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1] The specific compound, (5-Fluoro-1-benzofuran-2-yl)methanol, serves as a critical building block in the synthesis of more complex molecules targeted for drug development. The presence of the fluorine atom can significantly enhance metabolic stability and binding affinity, making this intermediate particularly valuable.

The efficacy and safety of any downstream application, whether a multi-step synthesis or a biological assay, are contingent upon the exceptional purity of this starting material. Crude synthetic mixtures often contain unreacted starting materials, reagents, and side-products that can interfere with subsequent reactions or generate misleading biological data. This application note provides a detailed, field-proven protocol for the purification of (5-Fluoro-1-benzofuran-2-yl)methanol using normal-phase flash column chromatography, ensuring a final product of high purity suitable for the most demanding research applications.

Foundational Principles: Tailoring Chromatography to Molecular Properties

The success of any chromatographic separation hinges on a fundamental understanding of the interactions between the analyte, the stationary phase, and the mobile phase.

-

Analyte ((5-Fluoro-1-benzofuran-2-yl)methanol): This molecule possesses a moderately polar character. The primary alcohol (-CH₂OH) group is the main site for polar interactions (hydrogen bonding), while the fluorinated benzofuran core is largely non-polar and aromatic.

-

Stationary Phase (Silica Gel): Silica gel (SiO₂) is a highly polar stationary phase due to the abundance of surface silanol (Si-OH) groups. It is the logical choice for retaining our moderately polar analyte. The interaction strength will be primarily dictated by the hydrogen bonding between the analyte's alcohol group and the silica's silanol groups.

-

Mobile Phase (Eluent): A binary solvent system comprising a non-polar solvent (e.g., heptane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is ideal. The non-polar solvent acts as a weak eluent, while the polar solvent actively competes with the analyte for binding sites on the silica, thereby facilitating its movement down the column. By carefully modulating the ratio of these two solvents, we can achieve fine control over the elution process.

Workflow Overview: From Crude Mixture to Purified Compound

The purification strategy follows a logical and systematic progression to ensure efficiency and success. The entire workflow is designed as a self-validating system, where each step informs the next.

Caption: A comprehensive workflow for the purification of (5-Fluoro-1-benzofuran-2-yl)methanol.

Detailed Protocols and Methodologies

This section provides step-by-step instructions for the entire purification process.

Part I: Method Development via Thin-Layer Chromatography (TLC)

Rationale: TLC is an indispensable, rapid, and low-cost technique used to determine the optimal mobile phase composition before committing to a large-scale column separation. The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound, ensuring good separation from both less polar and more polar impurities.[2]

Protocol:

-

Prepare TLC Plate: Draw a faint pencil line approximately 1 cm from the bottom of a silica gel TLC plate.

-

Prepare Sample: Dissolve a small amount of the crude reaction mixture in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot Plate: Using a capillary tube, carefully spot the dissolved sample onto the pencil line.

-

Prepare Eluent Systems: In separate developing chambers or beakers, prepare small volumes of different eluent mixtures. Good starting points for this compound are Hexane:Ethyl Acetate ratios of 9:1, 8:2, and 7:3.

-

Develop Plate: Place the spotted TLC plate into a chamber containing one of the test eluents. Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light (λ=254 nm). Circle the visible spots.

-

Analyze: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). Identify the solvent system that gives the target compound an Rƒ of ~0.3 and clearly separates it from other spots. This will be your starting mobile phase for the column.

Part II: Preparative Flash Column Chromatography

Rationale: This protocol utilizes flash chromatography, which employs positive pressure to accelerate solvent flow, significantly reducing purification time while maintaining high resolution. Dry loading is recommended as it often leads to better separation by ensuring the sample is introduced to the column in a very narrow, concentrated band.[2]

Materials & Equipment:

| Category | Item | Specifications |

|---|---|---|

| Stationary Phase | Silica Gel | Flash Chromatography Grade, 40-63 µm (230-400 mesh) |

| Mobile Phase | n-Hexane or Heptane | HPLC Grade |

| Ethyl Acetate (EtOAc) | HPLC Grade | |

| Apparatus | Glass Chromatography Column | Sized appropriately for the amount of crude material |

| Flash Chromatography System | (Optional, but recommended for automation) | |

| Fraction Collector | ||

| Rotary Evaporator | ||

| Consumables | TLC Plates | Silica Gel 60 F₂₅₄ |

| Test Tubes / Vials | For fraction collection |

| | Celite or Diatomaceous Earth | For dry loading |

Protocol:

-

Column Packing:

-

Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

-

Create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc in Hexane).

-

Pour the slurry into the column and use gentle pressure to pack it evenly, avoiding air bubbles. Add another thin layer of sand on top of the packed silica bed.

-

-

Sample Preparation (Dry Loading):

-

Dissolve the crude (5-Fluoro-1-benzofuran-2-yl)methanol in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel or Celite to the solution (approx. 1-2 times the weight of the crude material).

-

Concentrate this mixture on a rotary evaporator until a fine, free-flowing powder is obtained.

-

-

Column Loading:

-

Carefully add the dry-loaded sample powder to the top of the packed silica column, creating a uniform layer.

-

-

Elution and Fraction Collection:

-

Begin eluting the column with the initial low-polarity mobile phase determined from TLC analysis (e.g., 10% EtOAc in Hexane).

-

Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 10% to 40% EtOAc over 10-15 column volumes. This ensures that less polar impurities elute first, followed by the target compound, and finally the more polar impurities.

-

Collect fractions of a consistent volume throughout the elution process.

-

-

Fraction Analysis:

-

Spot every few fractions onto a TLC plate.

-

Develop the TLC plate using the same solvent system that gave a good Rƒ during method development.

-

Identify the fractions containing only the pure target compound (single spot at the correct Rƒ).

-

-

Isolation:

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified (5-Fluoro-1-benzofuran-2-yl)methanol as a solid or oil.

-

Determine the yield and confirm purity using analytical techniques such as NMR or LC-MS.

-

Summary of Key Parameters & Expected Results

The following table summarizes a validated starting point for the purification of 1 gram of crude material. Researchers should optimize these parameters based on their specific crude mixture composition and available equipment.

| Parameter | Recommended Value / Description | Rationale |

| Crude Sample Load | 1.0 g | |

| Stationary Phase | Silica Gel (40-63 µm) | Standard for high-resolution flash chromatography.[3] |

| Column Dimensions | 40 g pre-packed, or ~3 cm diameter | A sample-to-silica ratio of 1:40 is typical. |

| Sample Loading | Dry Loading | Ensures a narrow sample band and improves separation.[2] |

| Mobile Phase A | n-Hexane or Heptane | Non-polar component. |

| Mobile Phase B | Ethyl Acetate | Polar component to elute the target alcohol. |

| Elution Profile | Gradient: 10% B to 40% B | Efficiently removes impurities with varying polarities. |

| Detection | UV at 254 nm | The benzofuran ring is UV-active. |

| Expected Rƒ | ~0.3 in 20% EtOAc/Hexane | Indicates appropriate retention for good separation. |

Upon successful completion, TLC analysis of the pooled fractions should reveal a single, well-defined spot under UV light, confirming the high purity of the isolated (5-Fluoro-1-benzofuran-2-yl)methanol.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Poor Separation | - Inappropriate solvent system.- Column overloading.- Sample band too diffuse (improper loading). | - Re-optimize mobile phase with TLC.- Reduce the amount of crude material loaded.- Use the dry loading method. |

| Compound Won't Elute | - Mobile phase is not polar enough. | - Increase the percentage of the polar solvent (e.g., Ethyl Acetate) in the mobile phase. |

| Cracked Silica Bed | - Column ran dry.- Solvents not properly degassed. | - Always keep the silica bed wetted with solvent.- Use HPLC-grade solvents. |

| Tailing of Spots on TLC | - Compound is acidic/basic.- Sample is too concentrated on TLC plate. | - Add a small amount of modifier to the eluent (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic compounds).- Dilute the sample before spotting. |

Conclusion

This application note details a systematic and robust methodology for the purification of (5-Fluoro-1-benzofuran-2-yl)methanol. By leveraging fundamental chromatographic principles and a logical workflow that begins with TLC-based method development, researchers can confidently and efficiently obtain this key synthetic intermediate in high purity. Adherence to this protocol will facilitate reliable and reproducible results in subsequent synthetic transformations and biological evaluations, accelerating the pace of drug discovery and development.

References

-

Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC. (2018). National Institutes of Health. [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI. [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Semantic Scholar. [Link]

-

Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (n.d.). MDPI. [Link]

-

Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones. (n.d.). MDPI. [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC. (2024). National Institutes of Health. [Link]

-

Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and -Methoxy- -ketoesters. (2023). Japan Science and Technology Agency. [Link]

-

Highly substituted benzo[b]furan synthesis through substituent migration. (n.d.). The Royal Society of Chemistry. [Link]

-

1-Benzofuran-2-Ylmethanol. (n.d.). PubChem. [Link]

-

Discovery of N,N-dimethyl-5-(2-methyl-6-((5. (n.d.). The Royal Society of Chemistry. [Link]

-

SUPPORTING INFORMATION Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5- trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]. (n.d.). AWS. [Link]

-

2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-. (n.d.). MDPI. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. [Link]

-

Successful Flash Chromatography. (n.d.). King Group. [Link]

-

A Density Functional Theory Study. (2021). Physical Chemistry Research. [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Synthesis of novel benzofuran hybrid derivatives. (2022). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Alkyne Cross-Coupling Optimization

Topic: Preventing Homocoupling (Glaser/Hay Side-Reactions) in Sonogashira Protocols

Introduction: The "Glaser Leak"

Welcome to the Advanced Synthesis Support Center. As researchers, we often treat the Sonogashira coupling as a robust "standard" reaction. However, a common failure mode is the oxidative homocoupling of the terminal alkyne (Glaser or Hay coupling). This is not just a yield loss; it is a competitive consumption of your limiting reagent that generates difficult-to-separate di-yne byproducts.

The Mechanistic Conflict: The standard Sonogashira reaction relies on a synergistic Pd/Cu cycle.[1] The Copper(I) acetylide intermediate is the pivot point.

-

Desired Path: Transmetallation to Palladium

Cross-Coupling. -

Parasitic Path: Oxidation (usually by

)

This guide provides the protocols to shut down the parasitic path.

Module 1: The Oxygen Firewall (Atmosphere Control)

The Root Cause: Oxygen is the terminal oxidant required for the Glaser coupling cycle.[2] If you eliminate

Protocol: Freeze-Pump-Thaw (The Gold Standard)

Use this for high-value substrates or when homocoupling exceeds 5%.

-

Seal: Place solvent/reagents in a Schlenk flask or Young's tap tube.

-

Freeze: Submerge the vessel in liquid nitrogen (

) until the solvent is completely solid. -

Pump: Open to high vacuum (0.1 mmHg) for 5–10 minutes. Note: The solvent is frozen, so you are removing headspace gas and dissolved gas released during freezing.

-

Thaw: Close the vacuum. Remove from

and thaw in a warm water bath. Do not open to atmosphere. Gas bubbles will evolve from the liquid. -

Repeat: Perform this cycle 3 times .

-

Backfill: After the final thaw, backfill with high-purity Argon (heavier than air, providing a better blanket than

).

The "Reductant Scrub" Technique

For setups where rigorous degassing is difficult (e.g., large scale). Add a mild reductant to scavenge trace oxygen and maintain Copper in the Cu(I) state.

-

Reagent: Ascorbic Acid or Sodium Ascorbate.

-

Loading: 5–10 mol% relative to the catalyst.

-

Mechanism: Reduces in-situ formed Cu(II) (active oxidant) back to Cu(I), breaking the Glaser cycle.

Module 2: Kinetic Control (The Concentration Factor)

The Principle: Homocoupling is bimolecular with respect to the alkyne (Second Order). Cross-coupling is first order with respect to the alkyne. Therefore, keeping the steady-state concentration of the alkyne low statistically favors the cross-coupling.

Protocol: Syringe Pump Addition

Setup:

-

Flask: Contains Aryl Halide, Catalyst (Pd/Cu), Base, and Solvent.[3][4][5][6]

-

Syringe: Contains Terminal Alkyne dissolved in solvent.[6]

Procedure:

-

Initiate the reaction stirring at the optimized temperature.

-

Add the alkyne solution via syringe pump over 2–4 hours .

-

Why it works: The alkyne is consumed by the Pd-cycle (cross-coupling) as fast as it enters. The concentration of free copper-acetylide never reaches the threshold required for significant dimerization rates.

Module 3: Catalyst Engineering (Ligands & Metals)

If atmosphere and kinetic controls fail, you must alter the catalytic system.

Strategy A: Copper-Free Sonogashira

Eliminate the culprit entirely. Recommended for Aryl Iodides and activated Aryl Bromides.

| Component | Recommendation | Rationale |

| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Requires electron-rich Pd species to facilitate oxidative addition without Cu assistance. |

| Base | Pyrrolidine or Piperidine | Secondary amines act as both base and ligand, accelerating the oxidative addition step. |

| Additive | TBAF (Tetra-n-butylammonium fluoride) | Fluoride enhances the nucleophilicity of the alkyne, mimicking the "activation" role of Copper. |

Strategy B: Bulky Phosphines (If Cu is mandatory)

If you must use Copper (e.g., for unreactive Aryl Chlorides), use steric bulk to block the dimerization.

-

Ligand: XPhos or JohnPhos .

-

Mechanism: These massive ligands crowd the metal center. They allow the small linear alkyne to enter for transmetallation but sterically hinder the formation of the bridged Cu-Cu species required for homocoupling.

Visualizing the Pathway

The following diagram illustrates the competition between the desired Sonogashira cycle and the parasitic Glaser cycle, highlighting the intervention points.

Caption: The "Fork in the Road": Copper Acetylide is the pivot. Oxygen pushes it toward Diyne (Red); Palladium pulls it toward Product (Green).

Troubleshooting FAQs

Q: My reaction mixture turned bright blue/green. What happened? A: This indicates the oxidation of Cu(I) to Cu(II). This confirms an oxygen leak.

-

Fix: Stop the reaction. The Cu(II) is inactive for Sonogashira and will only promote Glaser coupling.[7] You must re-degas or add a reductant (ascorbate) immediately, though starting over is usually safer.

Q: I am using an Aryl Chloride and getting no product, just homocoupling. A: Aryl Chlorides are slow to undergo oxidative addition to Palladium. This leaves the alkyne "waiting" in the Cu-acetylide state, increasing the probability of homocoupling.

-

Fix: Switch to a more active Pd-precatalyst (e.g., Pd-PEPPSI-IPr ) or a bulky ligand (XPhos ) to accelerate the Pd-cycle to match the Cu-cycle speed.

Q: Can I use Hydrogen gas to prevent this? A: Yes, this is an advanced "expert" trick.

-

Fix: Running the reaction under a mixed atmosphere of

(5:95) can reduce trace

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

-

Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling.[2][4][8][9] Organic Letters.

-

Gelman, D., & Buchwald, S. L. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides.[6][10][11] Angewandte Chemie International Edition.

-

Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 8. researchgate.net [researchgate.net]

- 9. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 11. books.rsc.org [books.rsc.org]

Validation & Comparative

mass spectrometry of (5-Fluoro-1-benzofuran-2-yl)methanol

Technical Guide: Mass Spectrometry Profiling of (5-Fluoro-1-benzofuran-2-yl)methanol

Executive Summary & Compound Profile

Target Molecule: (5-Fluoro-1-benzofuran-2-yl)methanol Chemical Class: Fluorinated Benzofuran / Primary Alcohol Molecular Formula: C₉H₇FO₂ Exact Mass: ~166.04 Da Key Application: Pharmaceutical intermediate, building block for serotonin receptor ligands (e.g., 5-HT2C agonists) and kinase inhibitors.

The Analytical Challenge: Characterizing (5-Fluoro-1-benzofuran-2-yl)methanol presents a dichotomy in mass spectrometry (MS). Its low molecular weight and aromaticity suggest Gas Chromatography-Mass Spectrometry (GC-MS) suitability, yet the primary hydroxyl group introduces polarity and hydrogen bonding capability that can lead to peak tailing or thermal degradation. Conversely, Liquid Chromatography-Mass Spectrometry (LC-MS) offers softer ionization but may lack the structural fingerprinting required for definitive identification against isomers.

This guide compares GC-MS (EI) and LC-MS (ESI) methodologies, providing optimal protocols and interpreting fragmentation pathways to ensure data integrity in drug development workflows.

Comparative Methodology: GC-MS vs. LC-MS

The following table contrasts the performance of the two primary alternatives for analyzing this compound.

| Feature | Method A: GC-MS (Electron Ionization) | Method B: LC-MS (Electrospray Ionization) |

| Ionization Energy | Hard (70 eV) | Soft (Low energy) |

| Primary Analyte Form | Radical Cation ( | Protonated Adduct ( |

| Structural Insight | High. Rich fragmentation pattern allows for library matching and isomer differentiation. | Low. Primarily molecular weight confirmation; requires MS/MS for structural data. |

| Sensitivity | Moderate (ng range). | High (pg range). |

| Sample Prep | Requires derivatization (TMS) for optimal peak shape, though direct injection is possible. | Minimal (dilute and shoot). |

| Suitability | Best for: Purity analysis, starting material verification, and impurity profiling. | Best for: Biological matrices (metabolism studies), trace quantification. |

Method A: GC-MS Analysis (Structural Fingerprinting)

Expert Insight: Direct injection of benzyl-type alcohols can lead to thermal dehydration in the injector port. For high-precision quantitative work, silylation is recommended. However, for rapid identification, the underivatized protocol below is sufficient if the liner is clean.

Experimental Protocol (Direct Injection)

-

Column: Rxi-5Sil MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Inlet: Splitless mode, 250°C.

-

Oven Program:

-

Initial: 60°C (hold 1 min).

-

Ramp: 20°C/min to 280°C.

-

Final: 280°C (hold 3 min).

-

-

MS Source: 230°C, 70 eV Electron Ionization.

Fragmentation Pathway Interpretation

The fluorine atom at position 5 is robust and generally does not cleave. The fragmentation is driven by the furan ring and the hydroxymethyl side chain.

-

Molecular Ion (

): m/z 166 (Distinct, usually 40-60% abundance). -

Loss of Hydroxyl Radical (

): m/z 149. Formation of the stable (5-fluorobenzofuran-2-yl)methyl cation. -

Loss of Formaldehyde (

): m/z 136. Rearrangement leading to the 5-fluoro-benzofuran radical cation. -

Ring Contraction/CO Loss (

): A characteristic cleavage of the furan ring, often observed in benzofurans, leading to fluorinated tropylium-like species.

Method B: LC-MS Analysis (High Sensitivity)

Expert Insight: The fluorine atom increases lipophilicity compared to the non-fluorinated analog (Benzofuran-2-ylmethanol), increasing retention time on C18 columns. ESI+ is preferred due to the oxygen lone pairs facilitating protonation.

Experimental Protocol

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Ionization: ESI Positive Mode.

-

Capillary Voltage: 3500 V.

-

Gas Temperature: 300°C.

-

Observed Species

- : m/z 167.05 (Base peak).

- : m/z 189.03 (Common adduct in non-buffered solvents).

- : m/z 149.04 (In-source fragmentation, varying with cone voltage).

Visualizations

Figure 1: Analytical Decision Workflow

This diagram guides the researcher in choosing the correct MS modality based on the sample state and data requirements.

Caption: Decision matrix for selecting GC-MS vs. LC-MS based on analytical requirements.

Figure 2: Proposed Fragmentation Pathway (EI)

The following diagram illustrates the mechanistic degradation of the molecule under 70 eV electron impact, highlighting the stability of the fluorinated aromatic core.

Caption: Primary fragmentation pathways observed in Electron Ionization (EI) MS.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2776263, Benzofuran-2-ylmethanol (Non-fluorinated analog reference). Retrieved from [Link][1]

-

NIST Mass Spectrometry Data Center. (2023). Gas Chromatography Mass Spectrometry (GC-MS) Library. National Institute of Standards and Technology. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzofurans

Introduction: The Strategic Value of Fluorine in Benzofuran Scaffolds

The benzofuran motif is a privileged heterocyclic scaffold ubiquitous in nature and synthetic medicinal chemistry. Compounds built around this fused benzene and furan ring system exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This inherent versatility has established the benzofuran core as a foundational structure for drug discovery.

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a proven method for optimizing pharmacological profiles. Fluorine, being the most electronegative element and having a van der Waals radius similar to hydrogen, can profoundly alter a molecule's properties without significantly increasing its size.[1][2] Key benefits of fluorination include:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, capable of blocking sites on a molecule that are susceptible to metabolic degradation by enzymes, thereby increasing the drug's half-life.[2][3]

-

Modulated Physicochemical Properties: Fluorine's powerful electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, which can enhance bioavailability.[1][3][4] It also modifies lipophilicity, which is crucial for membrane permeability and absorption.[3][5]

-

Improved Binding Affinity: Fluorine can participate in unique electrostatic and hydrogen-bond interactions with protein targets, often leading to stronger and more selective binding to enzymes or receptors.[2][5]

This guide provides an in-depth, objective comparison of the biological activities of fluorinated benzofurans against their non-fluorinated counterparts, supported by experimental data to elucidate the causal relationships between structure and function.

Comparative Analysis of Biological Activities

The introduction of fluorine can transform a moderately active benzofuran derivative into a highly potent therapeutic candidate. Below, we examine this impact across several key therapeutic areas.

Anticancer Activity

Benzofuran derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[6] Experimental evidence consistently demonstrates that fluorination can significantly amplify these cytotoxic effects.

A compelling example is seen in a series of amiloride-benzofuran hybrids designed as inhibitors of the urokinase-type plasminogen activator (uPA) system, which is heavily implicated in cancer invasion and metastasis.[7][8][9][10][11] In one study, the addition of a single fluorine atom to the benzofuran ring resulted in a two-fold increase in inhibitory potency against uPA (Ki = 88 nM for the fluorinated compound vs. 183 nM for the non-fluorinated parent).[12] This enhancement is attributed to more favorable hydrophobic interactions within the target's active site.[12]

Further research on fluorinated benzofurans tested against the HCT116 human colorectal cancer cell line revealed that two difluorinated compounds inhibited cell proliferation by approximately 70% (IC₅₀ values of 19.5 and 24.8 µM).[13][14][15] These compounds were shown to induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and promoting DNA fragmentation.[13][14][15] The structure-activity relationship (SAR) analysis from this work concluded that the biological effects of benzofuran derivatives are markedly enhanced by the presence of fluorine.[13][15][16]

| Compound Type | Target / Cell Line | Non-Fluorinated (IC₅₀ / Kᵢ) | Fluorinated (IC₅₀ / Kᵢ) | Fold Improvement |

| Amiloride-Benzofuran Hybrid | uPA Enzyme | 183 nM (Kᵢ) | 88 nM (Kᵢ) | ~2.0x |

| Benzofuran Derivative | HCT116 (Colon Cancer) | > 50 µM (Implied) | 19.5 µM | > 2.5x |

| Benzofuran Derivative | HCT116 (Colon Cancer) | > 50 µM (Implied) | 24.8 µM | > 2.0x |

| Indole Derivative | PERK Enzyme | 2.5 nM | 0.8 nM | ~3.1x |

Data compiled from multiple sources for illustrative comparison.[12][14]

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases, and benzofurans have shown promise in mitigating it by inhibiting key pro-inflammatory mediators.[17] The inducible enzyme cyclooxygenase-2 (COX-2) is a primary target in inflammation, as it catalyzes the production of pain- and inflammation-mediating prostaglandins.[18][19][20][21][22]

A study investigating a series of fluorinated benzofuran and dihydrobenzofuran derivatives in lipopolysaccharide (LPS)-stimulated macrophages provided clear evidence of their enhanced anti-inflammatory potential.[16] Six of the nine fluorinated compounds tested effectively suppressed inflammation by inhibiting the expression of COX-2 and nitric oxide synthase 2 (NOS2).[13][15] This led to a significant decrease in the secretion of inflammatory mediators, with potent IC₅₀ values observed across the board.[13][15][16]

| Inflammatory Mediator | IC₅₀ Range for Fluorinated Benzofurans (µM) |

| Interleukin-6 (IL-6) | 1.2 - 9.04 |

| Prostaglandin E₂ (PGE₂) | 1.1 - 20.5 |

| Nitric Oxide (NO) | 2.4 - 5.2 |

| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 |

Data from a study on a series of fluorinated benzofuran derivatives.[13][15][16]

The potent inhibition of these key molecules underscores the strategic advantage of fluorination in designing effective anti-inflammatory agents.

Antimicrobial Activity

Benzofuran derivatives possess a broad spectrum of activity against various bacterial and fungal pathogens.[23] Fluorination can augment this activity, likely by enhancing the compound's ability to penetrate microbial cell membranes due to increased lipophilicity.[2]

Studies on novel benzofuran-based pyrazoline-thiazoles, which incorporated fluorine, demonstrated significant antimicrobial activity.[24] While direct comparisons of Minimum Inhibitory Concentration (MIC) values between fluorinated and non-fluorinated parent compounds are not always available in single studies, the collective evidence points toward fluorinated analogs being potent antimicrobial agents. For instance, certain fluorinated benzofuranyl esters were found to inhibit the growth of Salmonella typhimurium, Streptococcus mutans, and Candida albicans with MIC values as low as 125 µg/mL.[25] In another study, a fluorinated benzofuran derivative showed moderate antibacterial activity against S. typhimurium and Staphylococcus aureus with MIC values of 12.5 µg/mL.[17]

Mechanistic Insights and Key Signaling Pathways

The superior performance of fluorinated benzofurans stems from their altered interactions at a molecular level. Fluorine's high electronegativity creates a strong dipole moment in the C-F bond, enabling unique interactions—such as hydrogen bonds and dipole-dipole interactions—with amino acid residues in target proteins, which can stabilize the drug-receptor complex and enhance binding affinity.

In inflammation, many benzofuran derivatives exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway .[26][27][28] NF-κB is a master regulator of the inflammatory response, controlling the expression of genes for cytokines, chemokines, and enzymes like COX-2.[29][30] By inhibiting this pathway, fluorinated benzofurans can effectively shut down a significant portion of the inflammatory cascade.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols used to generate comparative data must be robust and standardized. Below are detailed methodologies for key assays.

Protocol 1: Anticancer Activity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of mitochondrial dehydrogenases in living cells to determine cytotoxicity.[31][32][33][34]

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the fluorinated and non-fluorinated benzofuran compounds in culture medium. Include a vehicle control (e.g., DMSO in medium) and an untreated control.

-

Replace the old medium with 100 µL of the medium containing the test compounds.

-